molecular formula C18H25NO3 B13025123 benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate

benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate

Cat. No.: B13025123
M. Wt: 303.4 g/mol
InChI Key: QZUURLXEIJNOQM-UHFFFAOYSA-N
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Description

BenzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate is a chemical compound with the molecular formula C18H25NO3 and a molecular weight of 303.40 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate typically involves the reaction of benzyl carbamate with a bicyclo[2.2.2]octane derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the product are maintained.

Chemical Reactions Analysis

Types of Reactions

BenzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction would regenerate the hydroxyl group .

Mechanism of Action

The mechanism of action of benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbamate groups play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BenzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

benzyl N-[4-(2-hydroxyethyl)-1-bicyclo[2.2.2]octanyl]carbamate

InChI

InChI=1S/C18H25NO3/c20-13-12-17-6-9-18(10-7-17,11-8-17)19-16(21)22-14-15-4-2-1-3-5-15/h1-5,20H,6-14H2,(H,19,21)

InChI Key

QZUURLXEIJNOQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)CCO)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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